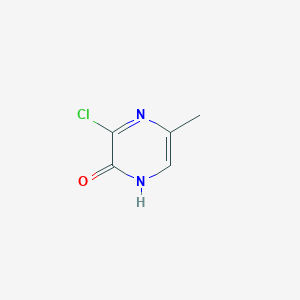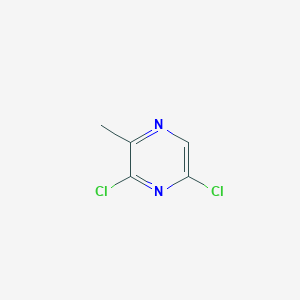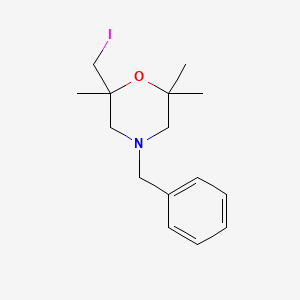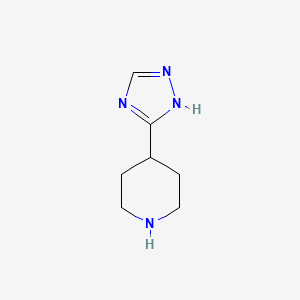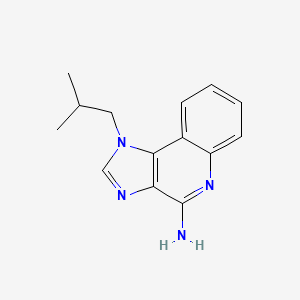
Imiquimod
描述
Imiquimod is a synthetic compound that acts as an immune response modifier. It is primarily used in the treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis . This compound is known for its ability to stimulate the body’s immune system to fight against these conditions, making it a valuable tool in dermatology .
作用机制
Target of Action
Imiquimod is an immune response modifier that primarily targets Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the innate immune system, responsible for recognizing and responding to pathogenic threats .
Mode of Action
This compound interacts with TLR7, stimulating both innate and acquired immune responses . This interaction leads to the production of various cytokines, which are essential for immune cell activation . . Evidence suggests that this compound may also interact with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate .
Biochemical Pathways
The activation of TLR7 by this compound triggers a signaling pathway that leads to the production of cytokines . These cytokines, in turn, stimulate immune cells like macrophages and dendritic cells . This process enhances both innate and acquired cellular immunity .
Pharmacokinetics
This compound is applied topically, and its percutaneous absorption is minimal . Systemic absorption is more dependent on the surface area of application rather than the dose . Less than 3% of the applied dose is excreted in urine as this compound and its metabolites . The time to peak concentration is between 9 to 12 hours .
Result of Action
The activation of immune cells by this compound leads to a local immune response . This response helps to eliminate the infectious agent or precancerous cells . The stimulation of innate and acquired immune responses ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, the cream is usually applied to clean, dry skin and left for 6–10 hours before being washed off . . Therefore, the condition of the skin at the application site can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Imiquimod plays a significant role in biochemical reactions by acting as an agonist for Toll-like receptor 7 (TLR7). This interaction triggers a cascade of immune responses. This compound also interacts with adenosine receptors, influencing the synthesis of cyclic adenosine monophosphate (cAMP). These interactions are crucial for its immunomodulatory effects .
Cellular Effects
This compound affects various cell types, including dendritic cells, macrophages, and keratinocytes. It enhances the production of cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukins. These cytokines play a pivotal role in modulating immune responses, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to TLR7, leading to the activation of nuclear factor kappa B (NF-κB) and other transcription factors. This activation results in the production of pro-inflammatory cytokines and chemokines. Additionally, this compound’s interaction with adenosine receptors modulates cAMP levels, further influencing immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It is known to be stable under standard storage conditions, but its activity can diminish with prolonged exposure to light and heat. Long-term studies have shown that this compound can induce sustained immune responses, although the intensity of these responses may decrease over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively stimulates immune responses without significant adverse effects. Higher doses can lead to toxicity, including skin irritation and systemic inflammatory responses. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450. It undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys. These metabolic pathways are crucial for the clearance of this compound from the body and can influence its therapeutic efficacy .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. It accumulates in the endosomes, where it interacts with TLR7. This localization is essential for its immunomodulatory activity, as it ensures that this compound reaches its target receptors .
Subcellular Localization
This compound is primarily localized in the endosomal compartments of immune cells. This subcellular localization is facilitated by targeting signals that direct this compound to these compartments. The endosomal environment is crucial for the activation of TLR7 and the subsequent immune responses .
准备方法
Synthetic Routes and Reaction Conditions: Imiquimod is synthesized through a multi-step process starting from 4-hydroxyquinoline . The key steps involve the formation of an imidazoquinoline ring system, which is achieved through cyclization reactions. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of solvents and catalysts to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques to ensure it meets pharmaceutical standards .
化学反应分析
Types of Reactions: Imiquimod undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create analogues for research purposes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products: The major products formed from these reactions include various this compound analogues, which are studied for their potential therapeutic applications. These analogues may exhibit different pharmacokinetic and pharmacodynamic properties compared to the parent compound .
科学研究应用
Imiquimod has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives. Researchers explore various synthetic routes and reaction conditions to develop new analogues with improved properties .
Biology: In biological research, this compound is used to study immune response mechanisms. It serves as a tool to investigate the role of cytokines and other immune mediators in various diseases .
Medicine: Medically, this compound is widely used in dermatology to treat skin conditions such as genital warts, actinic keratosis, and superficial basal cell carcinoma. Its ability to modulate the immune system makes it a valuable therapeutic agent .
Industry: In the pharmaceutical industry, this compound is used in the development of topical formulations for skin conditions. It is also studied for its potential use in vaccine adjuvants and cancer immunotherapy .
相似化合物的比较
- Resiquimod
- EAPB0203
- EAPB0503
- EAPB02303
属性
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYETYNHWVLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041047 | |
| Record name | Imiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble, 2.47e-01 g/L | |
| Record name | Imiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imiquimod's mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue. Imiquimod does not have direct antiviral activity. Studies of mice show that imiquimod may induce cytokines, including interferon-alpha (IFNA) as well as several IFNA genes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) as well as the IFNB gene. Imiquimod also induced the expression of interleukin (IL)-6, IL-8, and tumor necrosis factor alpha genes. In the treatment of basal cell carcinoma, Imiquimod appears to act as a toll-like receptor-7 agonist, and is thought to exert its anti-tumor effect via modification of the immune response and stimulation of apoptosis in BCC cells. In treating basal cell carcinoma it may increase the infiltration of lymphocytes, dendritic cells, and macrophages into the tumor lesion., Imiquimod and resiquimod represent Toll-like receptor (TLR) 7 and 8 agonists, which emerged as attractive candidates for tumor therapy. To elucidate immune cells, which mainly contribute to TLR7/8-mediated antitumoral activity, /the researchers/ investigated the impact of imiquimod and resiquimod on native human 6-sulfo LacNAc (slan) dendritic cells (DCs). /The researchers/ found that both TLR7/8 agonists significantly improve the release of various proinflammatory cytokines by slanDCs and promote their tumor-directed cytotoxic activity. Furthermore, resiquimod efficiently augmented the ability of slanDCs to stimulate T cells and natural killer cells. These results indicate that imiquimod and resiquimod trigger various immunostimulatory properties of slanDCs, which may contribute to their antitumor effects., Aldara is a cream used for topical treatment of non-melanoma skin cancer, and is thought to act through stimulation of anti-tumour immunity. The active ingredient, imiquimod, has been shown to stimulate toll-like receptor 7. Aldara also induces psoriasis-like lesions when applied to naive murine skin, and as such is used as a mouse model for psoriasis. Here we find that in naive murine skin, Aldara induces inflammation largely independently of toll-like receptor 7. Surprisingly, inflammasome activation, keratinocyte death and interleukin 1 release also occur in response to the vehicle cream in the absence of imiquimod. We show that isostearic acid, a major component of the vehicle, promotes inflammasome activation in cultured keratinocytes, and so may contribute to the observed effects of Aldara on murine skin. Aldara therefore stimulates at least two immune pathways independently, and both imiquimod and vehicle are required for a full inflammatory response. Although it remains to be tested, it is possible that imiquimod-independent effects also contribute to the therapeutic efficacy of Aldara., Imiquimod is recognized as an agonist for Toll-like receptor 7 (TLR7) in immunocompetent cells. TLR7, as well as TLR3 and TLR8, triggers the immune responses, such as the production of type I interferons (IFNs) and proinflammatory cytokines via recognition of viral nucleic acids in the infected cells. In this study, /the reseachers/ proposed that imiquimod has an IFN-independent antiviral effect in nonimmune cells. Imiquimod, but not resiquimod, suppressed replication of human herpes simplex virus 1 (HSV-1) in FL cells. We analyzed alternation of gene expression by treatment with imiquimod using microarray analysis. Neither type I IFNs, nor TLRs, nor IFN-inducible antiviral genes were induced in imiquimod-treated FL cells. Cystatin A, a host cysteine protease inhibitor, was strongly upregulated by imiquimod and took a major part in the anti-HSV-1 activity deduced by the suppression experiment using its small interfering RNA. Upregulation of cystatin A was suggested to be mediated by antagonizing adenosine receptor A(1) and activating the protein kinase A pathway. Imiquimod, but not resiquimod, was shown to interact with adenosine receptor A(1). Imiquimod-induced anti-HSV-1 activity was observed in other cells, such as HeLa, SiHa, and CaSki cells, in a manner consistent with the cystatin A induction by imiquimod. These results indicated that imiquimod acted as an antagonist for adenosine receptor A(1) and induced a host antiviral protein, cystatin A. The process occurred independently of TLR7 and type I IFNs., Toll-like receptor (TLR) agonists have anticancer effect by inducing apoptosis or activating immune cells. In this study, we investigated whether imiquimod, TLR7 agonist, inhibits the proliferation of oral cancer cells. Toll-like receptor 7 expression and IL-6/8 production by imiquimod were examined using RT-PCR and Enzyme-linked immunosorbent assay, respectively. Cell viability was examined by MTT assay. To examine apoptotic cell death, Annexin V/PI staining for flow cytometry and Western blot analysis were performed. Necrotic cell death was determined by leakage of lactate dehydrogenase (LDH), HMGB1, and PI staining in imiquimod-treated oral squamous cell carcinoma (OSCC) cells. Toll-like receptor 7 mRNA was expressed in OSCC cells. Imiquimod induced IL-6 and IL-8 production in OSCC cells, suggesting the functional expression of TLR7. Imiquimod inhibited cells proliferation in a dose-dependent manner. The ratio of annexin V-positive cells and cleaved caspase-3/7 was increased by imiquimod treatment in OSCC cells, suggesting that imiquimod-induced cell death in OSCC cells may be owing to apoptosis. In addition, LDH secretion and PI staining were detected in OSCC cells treated with imiquimod, showing that imiquimod also induced necrotic cell death in the OSCC cells. Imiquimod inhibited effectively the growth of OSCC cells by inducing apoptosis and necrosis. | |
| Record name | Imiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imiquimod | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from DMF | |
CAS No. |
99011-02-6 | |
| Record name | Imiquimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99011-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiquimod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099011026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMIQUIMOD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | IMIQUIMOD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1QW714R7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imiquimod | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
292-294 °C, 292 - 294 °C | |
| Record name | Imiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imiquimod | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imiquimod | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Imiquimod?
A1: this compound primarily targets Toll-like receptors 7 (TLR7) and to a lesser extent, TLR8. [, , , ] These receptors are expressed on immune cells such as dendritic cells and monocytes. [, ]
Q2: How does this compound exert its antitumor and antiviral effects?
A2: this compound binding to TLR7/8 triggers a signaling cascade that ultimately leads to the production of various cytokines, including interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and interleukins (IL-1, IL-6, IL-8, IL-12). [, , , , ] These cytokines act as chemoattractants for immune cells like T cells and natural killer (NK) cells, enhancing their cytotoxic activity and promoting an antitumor and antiviral response. [, ]
Q3: Does this compound directly affect tumor cells?
A3: Yes, in addition to its immune-mediated effects, research suggests that this compound can directly induce apoptosis in some tumor cell lines, including those from cutaneous T-cell lymphoma (CTCL) and Tasmanian devil facial tumor disease (DFTD). [, , , ] This direct pro-apoptotic effect may contribute to its overall antitumor activity.
Q4: What role does the opioid growth factor receptor (OGFr) system play in this compound's mechanism of action?
A4: Studies suggest that this compound may upregulate OGFr and modulate opioid growth factor ([Met5]-enkephalin) in the skin. [] This interaction with the OGF-OGFr axis, known to regulate cell proliferation, may contribute to this compound's ability to suppress DNA synthesis in epidermal cells. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C14H16N4 and a molecular weight of 240.3 g/mol. [, ]
Q6: Is there information available on the spectroscopic data of this compound?
A6: While the provided research papers do not contain detailed spectroscopic data for this compound, standard characterization techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to elucidate its structural features.
Q7: What are the FDA-approved indications for topical this compound?
A7: The U.S. Food and Drug Administration (FDA) has approved topical this compound for the treatment of external genital warts, actinic keratoses (AKs), and superficial basal cell carcinomas (sBCCs). [, ]
Q8: What evidence exists for this compound's effectiveness in treating these conditions?
A8: Numerous clinical trials and studies have demonstrated the efficacy of this compound in clearing lesions associated with these conditions. [, , , , , , ] Meta-analyses have confirmed its statistically significant superiority over placebo and certain other treatment modalities for conditions like genital warts and BCC. [, ]
Q9: Has this compound shown promise in treating other conditions?
A9: this compound has demonstrated potential in treating other skin conditions, including lentigo maligna (LM), extramammary Paget’s disease (EMPD), and molluscum contagiosum (MC), although further research is necessary to establish its efficacy and safety for these indications. [, , ]
Q10: What is the role of this compound in cancer immunotherapy beyond its approved indications?
A10: Research suggests this compound can act as a potent adjuvant in cancer vaccines. [] For instance, in melanoma patients, combining this compound with the NY-ESO-1 tumor antigen enhanced both humoral and cellular immune responses, highlighting its potential to boost anti-tumor immunity. []
Q11: What is known about this compound's impact on the tumor microenvironment?
A11: Studies using biopsies from this compound-treated lesions, particularly in breast cancer skin metastases, reveal an influx of immune cells like T cells, macrophages, and dendritic cells, indicating an activated immune response. [, ] This shift in the tumor microenvironment towards a pro-inflammatory state is thought to be crucial for its antitumor activity.
Q12: Are there any concerns regarding potential resistance to this compound treatment?
A12: While this compound has shown promise, some patients do not respond to treatment or experience relapse, suggesting potential for treatment resistance. [] Further research is needed to understand the underlying mechanisms of this compound resistance and develop strategies to overcome this challenge.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


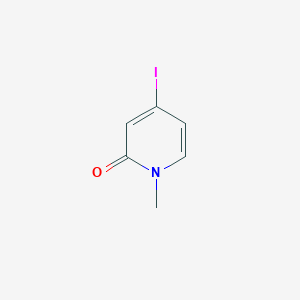
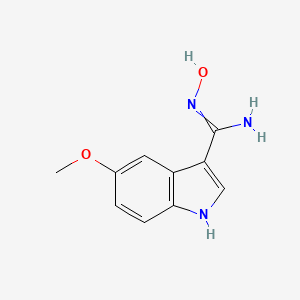
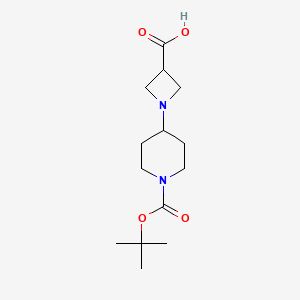
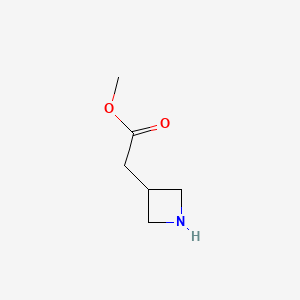
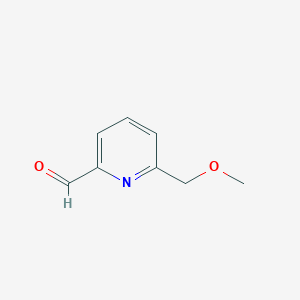
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
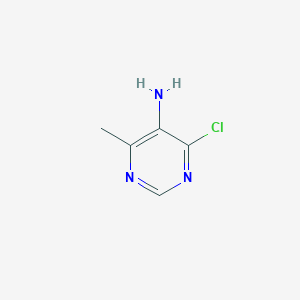
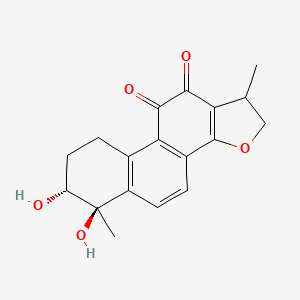
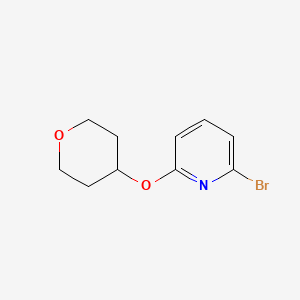
![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)
